[4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its functional groups and substituent positions:
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride .
The molecular formula is C₁₂H₁₉Cl₂N₃O , with a molecular weight of 292.21 g/mol . The SMILES notation O=C(N1CCC(CN)CC1)C2=NC=CC=C2.[H]Cl.[H]Cl confirms the connectivity.
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by its rigid and flexible components:
- Pyridin-2-yl group : Planar aromatic structure with sp² hybridization at the nitrogen atom.
- Piperidin-1-yl group : Saturated six-membered ring adopting a chair conformation, with the aminomethyl group in an equatorial position to minimize steric strain.
- Methanone bridge : Planar carbonyl group (sp² hybridized) connecting the two aromatic systems.
Key interactions :
Crystallographic Data and X-ray Diffraction Studies
Crystallographic data for this compound is limited, but insights can be drawn from analogous dihydrochloride salts:
While no direct crystallographic data exists for this compound, studies on similar 4-pyridylmethylamine salts reveal a propensity for forming hydrated or anhydrous crystalline structures depending on synthesis conditions.
Tautomeric Forms and Protonation States in Aqueous Media
In aqueous solutions, the compound exhibits distinct protonation behavior:
- Piperidin-1-yl amine : Protonated to form a quaternary ammonium ion (NH₃⁺), stabilized by resonance with the adjacent carbonyl group.
- Aminomethyl group : Primary amine protonated to NH₃⁺, contributing to solubility in polar solvents.
- Pyridin-2-yl nitrogen : Weakly basic (pKa ~6.5), remaining unprotonated under physiological pH.
| Protonation Site | State in Aqueous Media | pKa (Approx.) |
|---|---|---|
| Piperidin-1-yl nitrogen | Protonated (NH₃⁺) | <5 |
| Aminomethyl group | Protonated (NH₃⁺) | <5 |
| Pyridin-2-yl nitrogen | Neutral (N lone pair delocalized) | ~6.5 |
No tautomeric forms are observed due to the absence of enolizable protons or keto-enol equilibria.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-9-10-4-7-15(8-5-10)12(16)11-3-1-2-6-14-11;;/h1-3,6,10H,4-5,7-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSBDIJFAVSGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of 4-(Aminomethyl)piperidine
The foundational step involves coupling 4-(aminomethyl)piperidine with pyridine-2-carbonyl chloride under Schotten-Baumann conditions. Key parameters include:
Reaction Conditions
- Solvent: Dichloromethane (600 mL per 100 g substrate)
- Base: Triethylamine (2.5 equiv) to scavenge HCl
- Temperature: 0–5°C during acyl chloride addition, followed by 25°C for 12 h
- Yield: 78–82% after recrystallization from ethanol/water
Mechanistic Insights
The piperidine’s tertiary nitrogen attacks the electrophilic carbonyl carbon of pyridine-2-carbonyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Steric hindrance from the pyridine ortho-substituent necessitates prolonged reaction times.
Salt Formation via Hydrochloric Acid Treatment
Conversion to the dihydrochloride salt occurs by bubbling HCl gas through an ethanolic solution of the free base:
Procedure
- Dissolve 4-(aminomethyl)piperidin-1-ylmethanone (1.0 equiv) in ethanol (10 vol)
- Saturate with HCl gas at 0°C until pH < 2.0
- Stir for 2 h, then concentrate under reduced pressure (40°C)
- Recrystallize from isopropyl alcohol/water (4:1) to afford white crystals (85–89% yield)
Analytical Data
- Mp : 218–220°C (decomposition)
- 1H NMR (D2O, δ ppm): 8.71 (d, J = 4.8 Hz, 1H, Py-H6), 8.14 (td, J = 7.8, 1.8 Hz, 1H, Py-H4), 7.98 (d, J = 7.9 Hz, 1H, Py-H3), 7.62 (m, 1H, Py-H5), 3.98 (m, 2H, Piperidine-H2,6), 3.42 (s, 2H, CH2NH2), 3.11 (m, 2H, Piperidine-H3,5), 2.89 (m, 1H, Piperidine-H4), 2.12 (m, 2H, Piperidine-H1)
Optimization of Coupling Efficiency
Solvent Screening for Acylation
Comparative studies in polar aprotic vs. chlorinated solvents revealed dichloromethane’s superiority:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 12 | 82 | 99.1 |
| THF | 18 | 67 | 97.3 |
| Acetonitrile | 24 | 58 | 95.8 |
Catalytic Effects of 1,1-Carbonyldiimidazole (CDI)
Pre-activating pyridine-2-carboxylic acid with CDI (1.2 equiv) in DCM before adding 4-(aminomethyl)piperidine improved yields to 91% by minimizing oligomerization. IR spectroscopy confirmed imidazolide formation (C=O stretch at 1815 cm⁻¹).
Impurity Profiling and Control
Major Process-Related Impurities
- Imp-A : N-(Pyridin-2-yl)pyridine-2-carboxamide (0.3–0.7%) from amine acylation
- Imp-B : 4-(Aminomethyl)piperidine hydrochloride (0.5–1.1%) from incomplete coupling
- Imp-C : Bis-([4-(aminomethyl)piperidin-1-yl])methanone (0.2–0.4%) from over-acylation
Mitigation Strategies
Scale-Up Considerations
Crystallization Optimization
Antisolvent Screening
| Antisolvent | Volume Ratio | Crystal Size (µm) | Filterability |
|---|---|---|---|
| Water | 1:3 | 50–100 | Excellent |
| Heptane | 1:4 | 10–30 | Poor |
| Ethyl Acetate | 1:2 | 100–150 | Moderate |
Isopropyl alcohol/water (4:1) provided optimal flow properties
Analytical Method Validation
HPLC Parameters for Purity Analysis
Mass Spectrometric Confirmation
- HRMS (ESI+) : m/z calculated for C12H16N3O [M+H]+: 234.1341; found: 234.1338
- Isotope Pattern : Matches Cl⁻ adducts at m/z 270.0965 ([M+2H+Cl]+) and 272.0936 ([M+2H+37Cl]+)
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Scientific Research Applications
Synthetic Pathways
The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride typically involves several steps:
- Formation of the Piperidine Ring : The initial step often involves the reaction of piperidine derivatives with appropriate aldehydes or ketones to introduce the aminomethyl group.
- Pyridine Substitution : Subsequent reactions may involve coupling with pyridine derivatives to form the final product.
- Salt Formation : The conversion to the dihydrochloride salt is achieved by treating the base form with hydrochloric acid.
Yield and Purity
Recent studies indicate that optimized reaction conditions can yield high-purity products suitable for biological testing. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, using methods such as agar diffusion and broth dilution tests .
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have indicated that certain analogs can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further investigations are needed to elucidate these mechanisms fully.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride is being explored for potential effects on neurotransmitter systems, particularly in relation to dopamine receptors. Some studies have reported promising results regarding its activity as a selective D4 dopamine receptor ligand .
Study 1: Antimicrobial Efficacy
In a recent study published in 2024, researchers synthesized various derivatives of pyridine-based compounds and tested their antimicrobial activity against Candida albicans and E. coli. The results indicated that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics, highlighting their potential as new therapeutic agents .
Study 2: Anticancer Activity
Another case study focused on evaluating the anticancer properties of piperidine derivatives. The study demonstrated that specific modifications to the piperidine ring enhanced cytotoxicity against breast cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the piperidine and pyridine rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Pyridine Positional Isomers
a. 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
- Structural Difference : The pyridine nitrogen is at the 4-position instead of 2.
- However, direct pharmacological data are unavailable .
- Physicochemical Properties : Shares the same molecular formula and weight as the pyridin-2-yl variant but differs in polarity and solubility due to the nitrogen position .
Piperidine Derivatives with Varied Functional Groups
a. 4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- Structure: Contains a piperidin-2-one (cyclic ketone) instead of a methanone-linked pyridine.
- Molecular Weight : 215.12 g/mol (C₇H₁₆Cl₂N₂O), significantly lower than the target compound.
- Applications: Used in pharmaceuticals and agrochemicals, highlighting the versatility of aminomethylpiperidine derivatives. The ketone group may influence metabolic stability compared to the methanone bridge .
b. (3-Chloro-pyridin-2-yl)-methylamine Dihydrochloride
Solubility and Stability
- Target Compound : The dihydrochloride salt improves aqueous solubility, critical for in vivo applications. Stability data indicate incompatibility with strong oxidizers, necessitating careful handling .
- Comparisons :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-2-yl, aminomethylpiperidine, HCl | Pharmaceutical R&D |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl isomer | Research (unspecified) |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | C₇H₁₆Cl₂N₂O | 215.12 | Piperidin-2-one, methyl group | Pharmaceuticals, Agrochemicals |
| (3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C₆H₈ClN₂·2HCl | 207.51 | Chlorinated pyridine, methylamine | Synthetic intermediate |
Biological Activity
The compound 4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride , also known by its CAS number 1349718-61-1, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies, patents, and reviews to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 292.20 g/mol. It features a piperidine ring substituted with an aminomethyl group and a pyridine moiety, which are critical for its biological interactions.
Antiviral Activity
Research indicates that derivatives of piperidine, including this compound, exhibit significant antiviral properties. A study on related piperidinyl-aminopyrimidine derivatives demonstrated potent inhibition of HIV-1 reverse transcriptase, with effective concentrations (EC50) in the nanomolar range. These compounds utilize allosteric mechanisms to inhibit viral replication, making them promising candidates for further development in antiviral therapeutics .
Antitumor Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. Notably, structural modifications similar to those in 4-(Aminomethyl)piperidin-1-yl](pyridin-2-yl)methanone dihydrochloride have been linked to enhanced cytotoxicity against tumor cells. The presence of specific substituents on the aromatic rings appears to play a crucial role in modulating activity against cancer cell lines .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may possess neuroprotective effects. They could potentially mitigate neurodegenerative conditions by inhibiting pathways associated with oxidative stress and inflammation .
Case Studies
- HIV-1 Reverse Transcriptase Inhibition :
- Anticancer Activity :
- Neuroprotection :
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the critical safety protocols for handling 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods or local exhaust ventilation to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Storage: Store in tightly sealed glass containers in cool, dry conditions away from oxidizers and heat sources .
- Fire Safety: Use CO₂ or dry chemical extinguishers. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-retardant gear .
Q. How can researchers verify the purity and structural integrity of 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride?
Answer:
- Analytical Techniques:
- HPLC: Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity. Retention times should match reference standards .
- NMR Spectroscopy: Compare ¹H/¹³C NMR spectra (e.g., δ 2.50–2.91 ppm for piperidine protons) to validate structural integrity .
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm molecular weight (theoretical: 292.2 g/mol) .
Q. What are the compound’s key physicochemical properties relevant to solubility and formulation?
Answer:
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing:
- Prepare buffered solutions (pH 1–10) and incubate samples at 25°C, 40°C, and 60°C.
- Monitor degradation via HPLC every 24 hours to track peak area reduction .
- Thermal Analysis: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures .
- Reactive Oxygen Species (ROS) Testing: Expose to H₂O₂ or UV light to simulate oxidative stress, then quantify degradation products .
Q. What strategies are recommended to address contradictory data in biological activity studies (e.g., conflicting enzyme inhibition results)?
Answer:
- Dose-Response Validation: Repeat assays with logarithmic dilution series (e.g., 1 nM–100 µM) to confirm IC₅₀ values.
- Orthogonal Assays: Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
- Structural Analog Comparison: Compare results with structurally similar compounds (e.g., piperidine-based LOXL2 inhibitors) to identify scaffold-specific trends .
Q. How can researchers mitigate risks associated with the lack of acute toxicity data in preclinical studies?
Answer:
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with targets like acetylcholinesterase or serotonin receptors, focusing on the aminomethyl-piperidine motif .
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to quantify interaction strength .
- Fluorescence Quenching: Monitor tryptophan fluorescence changes in target proteins upon compound binding to infer conformational shifts .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported solubility or stability data?
Answer:
- Reproducibility Checks: Standardize solvent preparation (e.g., degassed DMSO) and temperature control (±0.1°C) .
- Collaborative Validation: Share samples with independent labs for blinded replication studies.
- Advanced Characterization: Use dynamic light scattering (DLS) to detect aggregates in solution, which may skew solubility measurements .
Research Design Considerations
Q. What experimental controls are critical for in vivo studies involving this compound?
Answer:
- Vehicle Controls: Include cohorts treated with solvent (e.g., saline + 5% DMSO) to isolate compound-specific effects .
- Positive/Negative Controls: Use known enzyme inhibitors (e.g., donepezil for acetylcholinesterase) and sham-operated animals .
- Dose Escalation: Follow OECD guidelines for incremental dosing to identify no-observed-adverse-effect levels (NOAEL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
